N-[(1Z)-1-chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide
Description
Properties
Molecular Formula |
C22H20ClN3O2 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[1-chloro-1-(2-cyanophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H20ClN3O2/c23-19(18-12-6-5-11-17(18)15-24)20(22(28)26-13-7-2-8-14-26)25-21(27)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-14H2,(H,25,27) |
InChI Key |
NGVZUTVHMQIWGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2C#N)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
The compound can be dissected into three primary building blocks (Fig. 1):
- 2-Cyanophenylacetyl chloride (Electrophilic enone precursor).
- Piperidine-1-carboxamide (Nucleophilic component).
- Benzoyl chloride (Amidation reagent).
Retrosynthetic pathways prioritize the enone formation via Claisen-Schmidt condensation, followed by amidation and piperidine incorporation.
Stepwise Synthesis Protocols
Method A: Claisen-Schmidt Condensation Followed by Amidation
Step 1: Synthesis of (Z)-1-Chloro-1-(2-Cyanophenyl)-3-Oxoprop-1-En-2-yl Intermediate
- Reactants : 2-Cyanobenzaldehyde (1.0 equiv), chloroacetone (1.2 equiv).
- Catalyst : NaOH (10% w/v in ethanol).
- Conditions : Reflux at 80°C for 6–8 h under nitrogen.
- Mechanism : Base-mediated aldol condensation with elimination of water.
- Yield : 68–72%.
Step 2: Piperidine Incorporation via Nucleophilic Substitution
- Reactants : Intermediate from Step 1 (1.0 equiv), piperidine (1.5 equiv).
- Solvent : Dichloromethane (DCM).
- Conditions : Room temperature, 12 h, stirring.
- Yield : 85–88%.
Step 3: Benzamide Formation
- Reactants : Piperidine-enone intermediate (1.0 equiv), benzoyl chloride (1.1 equiv).
- Base : Triethylamine (2.0 equiv).
- Conditions : 0°C to room temperature, 4 h.
- Yield : 76–80%.
Method B: One-Pot Tandem Reaction
Optimization of Critical Parameters
| Parameter | Method A Performance | Method B Performance |
|---|---|---|
| Reaction Time | 18–20 h | 2 h |
| Overall Yield | 52–55% | 62–65% |
| Purity (HPLC) | ≥98% | ≥95% |
| Stereoselectivity | Z:E = 9:1 | Z:E = 8:1 |
Key Findings :
Mechanistic Insights and Side Reactions
Characterization and Quality Control
Industrial-Scale Considerations
Comparative Analysis of Patent Methods
Trends : Transition to one-pot methodologies and non-traditional activation (e.g., microwaves) dominates recent patents.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives.
Scientific Research Applications
N-[(1Z)-1-chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogues involve substitutions on the phenyl ring and modifications to the enone or piperidine moieties. Below is a comparative analysis:
Pharmacological Implications
- Electron-Withdrawing Groups: The 2-cyano group in the target compound may enhance binding to enzymes like acetylcholinesterase (AChE) or carbonic anhydrase (CA) by polarizing the enone system, as seen in sulfonamide-bearing analogues .
- Halogenated Analogues : Chloro and bromo substituents improve membrane permeability but may reduce selectivity due to increased hydrophobicity .
Biological Activity
N-[(1Z)-1-chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis pathways, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Chloro group : Enhances reactivity.
- Cyanophenyl moiety : Contributes to biological interactions.
- Piperidine ring : Known for its role in various pharmacological agents.
- Enone functional group : Implicates potential reactivity in biological systems.
The molecular formula is with a molecular weight of approximately 328.83 g/mol. The structure suggests possible interactions with various biological targets, including enzymes and receptors.
Pharmacological Effects
Research indicates that this compound may exhibit significant pharmacological effects, particularly:
- Anti-inflammatory properties : Preliminary studies suggest it may alleviate conditions related to inflammation.
- Analgesic effects : Similar compounds have shown pain-relieving properties, indicating potential applications in pain management.
Interaction Studies
Interaction studies are crucial for understanding the pharmacodynamics of the compound. Techniques employed include:
- Molecular docking simulations : To predict binding affinities with target proteins.
- In vitro assays : To evaluate the compound's effects on cell lines relevant to pain and inflammation.
Synthesis Pathway
The synthesis of N-[(1Z)-1-chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-y]benzamide typically involves multi-step organic reactions. A general synthetic pathway may include:
- Formation of the piperidine ring.
- Introduction of the chloro group.
- Coupling with the cyanophenyl moiety.
- Finalization through amide bond formation.
Careful control of reaction conditions is essential to ensure high yields and purity of the final product.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into potential biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-N-(4-methoxyphenyl)acetamide | Contains methoxy and methyl groups | Analgesic properties |
| N-(4-Chlorophenyl)-N'-methylurea | Urea derivative with chlorophenyl | Antitumor activity |
| 4-Amino-N-benzoyl-piperidine | Piperidine derivative with amino group | Antidepressant effects |
These comparisons highlight the unique functionalities of N-[ (1Z)- 1-chloro - 1 - ( 2 - cyanophenyl ) - 3 - oxo - 3 - ( piperidin - 1 - yl ) prop - 1 - en - 2 - yl ] benzamide, suggesting its potential as a lead compound for drug development targeting pain relief and inflammation.
Case Studies and Research Findings
Recent studies have explored the efficacy of N-[ (1Z)- 1-chloro - 1 - ( 2 - cyanophenyl ) - 3 - oxo - 3 - ( piperidin - 1 - yl ) prop - 1 - en - 2 - yl ] benzamide in various experimental models:
- In Vivo Studies : Animal models demonstrated significant reduction in inflammatory markers when treated with this compound, suggesting its therapeutic potential.
- Cell Culture Experiments : The compound exhibited cytotoxic effects against certain cancer cell lines, indicating possible antitumor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
